Ethyl 2-(4-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate
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Description
Ethyl 2-(4-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate is a useful research compound. Its molecular formula is C25H28N4O5 and its molecular weight is 464.522. The purity is usually 95%.
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Biological Activity
Ethyl 2-(4-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate is a complex organic compound that has drawn interest due to its potential biological activities. Its structure suggests it may interact with various biological targets, making it a candidate for pharmacological studies.
Chemical Structure
The compound's intricate structure features a triazaspirodecene core, which is known for its diverse biological implications. The presence of methoxy and carboxamide groups can influence its solubility and interaction with biological systems.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Antimicrobial Properties : Many derivatives of triazole and spiro compounds have been documented to possess antibacterial and antifungal properties.
- Anticancer Activity : Some studies suggest that spiro compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways.
- Neuropharmacological Effects : Compounds interacting with G protein-coupled receptors (GPCRs) show promise in treating neurological disorders.
Antimicrobial Activity
A study focusing on 1,2,4-triazole derivatives reported significant antimicrobial activity against various bacterial strains. This compound is hypothesized to exhibit similar effects due to its structural analogies with known active compounds .
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
Anticancer Potential
Research into related compounds has shown that triazole derivatives can inhibit tumor growth in vitro. For instance, compounds targeting the PI3K/Akt pathway have demonstrated efficacy in reducing cell viability in breast cancer cell lines . The potential for this compound to interact with these pathways warrants further investigation.
Neuropharmacological Effects
The modulation of GPCRs is crucial in developing treatments for neurodegenerative diseases. Compounds similar to this compound may act as allosteric modulators, enhancing receptor activity without directly activating them . This mechanism could lead to reduced side effects compared to traditional agonists.
Case Studies
- Antimicrobial Study : A detailed study on the synthesis and antimicrobial evaluation of related triazole compounds showed promising results against resistant strains of bacteria .
- Cancer Cell Line Study : A recent investigation into spiro compounds demonstrated their ability to induce apoptosis in human cancer cell lines through the activation of caspase pathways .
Properties
IUPAC Name |
ethyl 2-[4-[[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carbonyl]amino]phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5/c1-3-34-21(30)16-17-4-8-19(9-5-17)26-24(32)29-14-12-25(13-15-29)27-22(23(31)28-25)18-6-10-20(33-2)11-7-18/h4-11H,3,12-16H2,1-2H3,(H,26,32)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUHYMLKSCIMBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NC(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.